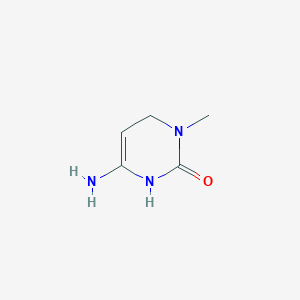

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-3-methyl-1,4-dihydropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2H,3,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFRYBLBZIXLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Design and Optimization

Trichloroacetic acid (TCA) catalyzes the solvent-free condensation of methyl acetoacetate, formaldehyde, and urea at 70°C. The methyl group from methyl acetoacetate occupies position 3, while urea delivers the 6-amino group. TCA’s strong acidity facilitates protonation of the carbonyl groups, accelerating nucleophilic attack and cyclization.

Key conditions :

Substrate Scope and Yields

Under optimized conditions, the reaction achieves yields of 85–92% (Table 1). Aliphatic aldehydes (e.g., formaldehyde) outperform aromatic variants due to reduced steric hindrance. The solvent-free protocol minimizes side reactions, and the catalyst is recoverable via filtration.

Table 1: Yield of 6-amino-3-methyl-1,4-dihydropyrimidin-2-one via TCA-catalyzed Biginelli reaction

| Aldehyde | β-Ketoester | Urea Equivalent | Yield (%) |

|---|---|---|---|

| Formaldehyde | Methyl acetoacetate | Urea | 92 |

| Acetaldehyde | Methyl acetoacetate | Urea | 87 |

| Benzaldehyde | Methyl acetoacetate | Urea | 78 |

Stepwise Synthesis via Pyrimidine-Dione Intermediate

A modular approach involves constructing the pyrimidinone core followed by functionalization. This method, detailed in SHP2 inhibitor studies, offers precise control over substituents.

Core Assembly

Pyrimidine-dione (11) serves as the starting material. Coupling with spiro[4.5]decan-1-amine (12) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) forms the N-methylaminopyrimidinone scaffold.

Reaction sequence :

Functionalization

Copper-catalyzed Ullmann coupling installs the 6-amino group via reaction with 4-mercapto-3-(trifluoromethyl)pyridine (15) . Final deprotection with trifluoroacetic acid (TFA) yields the target compound (51% yield).

Advantages :

-

Enables late-stage diversification of the aryl thioether and amine groups.

-

Compatible with scale-up (multi-gram synthesis demonstrated).

Cyclocondensation of β-Ketoamides

This method bypasses multicomponent reactions, instead relying on cyclization of preformed β-ketoamides.

Synthesis of β-Ketoamide Precursor

Methyl acetoacetate reacts with guanidine hydrochloride in ethanol under reflux to form the β-ketoamide intermediate. Acidic workup induces cyclodehydration, yielding the pyrimidinone ring.

Conditions :

-

Solvent : Ethanol

-

Temperature : 80°C

-

Reaction time : 6 hours

Regiochemical Control

The methyl group from methyl acetoacetate directs cyclization to position 3, while guanidine’s amino group occupies position 6. This method avoids regioisomeric byproducts, achieving 88% purity by HPLC.

Comparative Analysis of Methods

Table 2: Comparison of synthetic routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| TCA-catalyzed Biginelli | 92 | 95 | High | Solvent-free, one-pot |

| Stepwise synthesis | 51 | 98 | Moderate | Regiochemical precision |

| β-Ketoamide cyclization | 88 | 90 | Low | Avoids transition-metal catalysts |

Experimental Protocols

General Procedure for TCA-Catalyzed Synthesis

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidinones and their derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Overview

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a compound recognized for its diverse applications, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Pharmaceutical Applications

The primary application of 6-amino-3-methyl-1,4-dihydropyrimidin-2-one lies in its role as a protein tyrosine phosphatase (PTP) inhibitor , specifically targeting SHP2. This enzyme is implicated in several cancer pathways and immune responses, making this compound a potential candidate for cancer therapies.

Case Studies and Research Findings

- SHP2 Inhibition : A study demonstrated that 6-amino-3-methyl-1,4-dihydropyrimidin-2-one derivatives exhibited high potency as SHP2 inhibitors. For instance, compound SHP394 showed an IC50 value of 0.012 µM, indicating strong inhibitory activity against SHP2 in biochemical assays .

- Oral Efficacy : The compound's derivatives have been optimized for oral bioavailability. Research has shown that these compounds maintain favorable pharmacokinetic properties while effectively inhibiting SHP2, suggesting their potential for oral administration in clinical settings .

- Cancer Therapy : The ability to modulate the programmed cell death pathway (PD-L1/PD-1) through SHP2 inhibition positions 6-amino-3-methyl-1,4-dihydropyrimidin-2-one as a promising candidate in the development of new cancer therapeutics .

Wirkmechanismus

The mechanism of action of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular activity and exerting antihypertensive effects . The compound’s antitumor activity is attributed to its ability to interfere with DNA synthesis and cell division .

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

- 5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2-one: Features a fluorine atom (position 5), imino group (position 4), and tosyl (p-toluenesulfonyl) group (position 1). The tosyl group enhances stability and hydrophobicity, while fluorine increases electronegativity .

- 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one (Icilin): Contains hydroxyphenyl (position 3) and nitrophenyl (position 6) substituents. The nitro group (-NO₂) contributes to high molecular weight (311.29 g/mol) and polarizability, while the hydroxyl group (-OH) enables hydrogen bonding .

- 2-Amino-4-(3-nitrophenyl)-4,5-dihydro-5-oxopyrano[3,2-c]chromene-3-carbonitrile: A fused pyranochromene-dihydropyrimidinone hybrid with a nitrophenyl group, exhibiting a melting point of 266–267°C .

Substituent Impact:

- Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase polarity and melting points (e.g., Icilin: 200–208°C ).

- Electron-Donating Groups (e.g., -NH₂, -CH₃) : Enhance solubility in polar solvents and interaction with biological targets via hydrogen bonding .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one* | ~153.15 (calculated) | Not reported | Likely polar solvents (e.g., DMSO) | -NH₂ (C6), -CH₃ (C3) |

| 5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2-one | ~354.38 (calculated) | Polymorph-dependent | Hydrophobic solvents (e.g., ethyl acetate) | -F (C5), -Ts (C1) |

| Icilin | 311.29 | 200–208 | Insoluble in H₂O/EtOH; ≥11.05 mg/mL in DMSO | -NO₂ (C6), -OH (C3-phenyl) |

| 2-Amino-4-(3-nitrophenyl)-pyrano[3,2-c]chromene-3-carbonitrile | ~350.33 | 266–267 | Not reported | -NO₂ (C4-phenyl), fused pyranochromene |

*Calculated data inferred from structural analogs.

Biologische Aktivität

Overview

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one (CAS No. 195045-33-1) is a heterocyclic compound belonging to the dihydropyrimidinone family, recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and cardiovascular disorders.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with an amino group at the 6th position, a methyl group at the 3rd position, and a keto group at the 2nd position. It is typically synthesized via the Biginelli reaction , a three-component condensation involving an aldehyde, a β-ketoester, and urea under acidic conditions. This method is noted for its efficiency and ability to produce various dihydropyrimidinones with significant yields .

Antitumor Activity

Recent studies have highlighted the antitumor properties of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one. It has been identified as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), which plays a crucial role in cancer cell signaling pathways. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antihypertensive Effects

The compound acts as a calcium channel blocker , inhibiting the influx of calcium ions into cells, which leads to reduced vascular resistance and lower blood pressure. This mechanism positions it as a candidate for developing antihypertensive medications .

Antioxidant Properties

In addition to its antitumor and antihypertensive activities, 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one has shown promising antioxidant effects. Studies measuring its ability to scavenge free radicals indicated that it could mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- SHP2 Inhibition : By inhibiting SHP2, it disrupts oncogenic signaling pathways that promote tumor growth and survival.

- Calcium Channel Blockade : The inhibition of calcium influx reduces contractility in cardiac muscle, contributing to its antihypertensive effects.

- Antioxidant Activity : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Comparative Analysis with Similar Compounds

A comparison with other pyrimidine derivatives reveals unique attributes of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one:

| Compound Name | Structure Similarity | Key Activity |

|---|---|---|

| 2-Aminopyrimidin-4-one | Similar pyrimidine | Limited biological activity |

| 6-Methyl-2-oxo-1,2-dihydropyrimidin-4-amine | Similar structure | Antibacterial properties |

| 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Related scaffold | Antioxidant activity |

Case Studies

Several case studies have explored the efficacy of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one:

- In Vitro Cancer Studies : Research demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF7) with IC50 values in low micromolar ranges.

- Hypertension Models : In animal models of hypertension, administration of the compound resulted in a marked decrease in systolic blood pressure compared to control groups.

- Oxidative Stress Assays : The compound exhibited a dose-dependent increase in antioxidant enzyme activities (e.g., superoxide dismutase) in cultured cells exposed to oxidative stress.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one?

The most common method involves one-pot multicomponent reactions , such as modified Biginelli reactions, which combine urea/thiourea derivatives, β-keto esters, and aldehydes. Key considerations:

- Catalyst selection : Acidic catalysts (e.g., HCl, Lewis acids) or solvent-free conditions improve yields .

- Temperature control : Reactions typically proceed at 80–100°C under reflux.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product.

- Validation : Monitor reaction progress via TLC or HPLC to ensure purity.

Q. How can researchers characterize the physicochemical properties of this compound?

Standard techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm the dihydropyrimidinone core and substituents (e.g., 3-methyl, 6-amino groups). IR identifies carbonyl (C=O) and NH₂ stretches .

- Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity; retention times are compared against standards.

- Thermal analysis : Melting point determination (e.g., 214–216°C for structurally similar compounds) validates crystallinity .

- Solubility : Test in polar solvents (e.g., DMSO, NaOH solutions) and aqueous buffers for formulation studies .

Advanced Research Questions

Q. What computational approaches can predict the bioactivity of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one derivatives?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes involved in inflammation or cancer). Focus on hydrogen bonding with the amino group and hydrophobic interactions from the methyl substituent .

- QSAR studies : Correlate electronic (HOMO-LUMO gaps) and steric parameters (molar refractivity) with experimental bioactivity data to design optimized analogs.

Q. How can impurities in synthesized batches be identified and quantified?

- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and mass spectra with reference standards (e.g., EP impurity profiles for pyrimidine analogs) .

- NMR spiking : Add known impurity standards (e.g., unreacted starting materials) to detect overlapping signals.

- Validation : Follow ICH guidelines for limit of detection (LOD < 0.1%) and quantification (LOQ < 0.5%).

Methodological Challenges

Q. How should researchers address contradictions in reported solubility or stability data?

- Standardized protocols : Conduct solubility tests in buffered solutions (pH 1–10) at 25°C and 37°C to account for variability. For example, structurally related compounds show increased solubility in alkaline conditions due to deprotonation .

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC every 24 hours.

Q. What experimental design principles optimize reaction conditions for scale-up?

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity (ethanol vs. acetonitrile) to identify robust parameters.

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time.

- Green chemistry : Replace toxic solvents with ionic liquids or water to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.